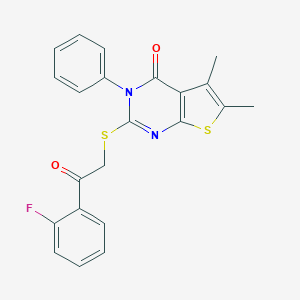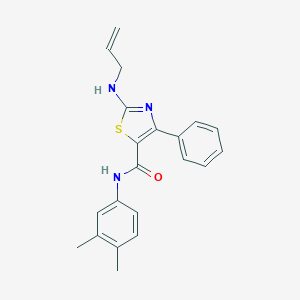
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, substituted with various functional groups such as a fluorophenyl group, a phenyl group, and a sulfanyl group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzaldehyde, thiourea, and various substituted acetophenones. The synthetic route may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with thiourea to form a thioamide intermediate.
Cyclization: The thioamide intermediate undergoes cyclization with substituted acetophenones under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone core.
Substitution Reactions: Subsequent substitution reactions introduce the phenyl and sulfanyl groups at specific positions on the thieno[2,3-d]pyrimidinone core.
Oxidation: The final step involves the oxidation of the sulfanyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Phosphorus-Containing Compounds: Various compounds containing phosphorus, used in energy conversion and storage.
Uniqueness
2-((2-(2-F-PH)-2-OXOETHYL)THIO)-5,6-DI-ME-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C22H17FN2O2S2 |
|---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H17FN2O2S2/c1-13-14(2)29-20-19(13)21(27)25(15-8-4-3-5-9-15)22(24-20)28-12-18(26)16-10-6-7-11-17(16)23/h3-11H,12H2,1-2H3 |
InChI Key |
ZDMXIAXLIPDJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381728.png)
![Methyl 4,5-dimethyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B381732.png)
![methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381733.png)
![4-(4-Benzyl-1-piperazinyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381734.png)

![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(1-piperidinyl)ethanone](/img/structure/B381738.png)
![3-(2,4-Dichlorophenoxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B381739.png)
![4-[4-(benzyloxy)phenoxy]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381740.png)
![Ethyl 2-[(5-methyl-2-furoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B381742.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B381743.png)
![2-Methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381744.png)
![2-methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B381746.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B381748.png)
